2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid
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Overview
Description
2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is often carried out under reflux conditions with a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the thienopyrimidine core.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its role as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities.
Uniqueness
2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid stands out due to its specific thienopyrimidine core, which imparts unique chemical and biological properties
Biological Activity
The compound 2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N3O3S with a molecular weight of approximately 293.31 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In a study focused on various thieno[2,3-d]pyrimidine compounds, several demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against resistant strains of Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration as potential antimicrobial agents .
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been extensively studied. For instance, compounds related to this compound were evaluated for their effects on various cancer cell lines. Notably:
- Caco-2 Cells : A study demonstrated that certain derivatives significantly decreased cell viability in Caco-2 colorectal adenocarcinoma cells (39.8% reduction at 100 µM), indicating selective anticancer activity .
- A549 Cells : Other studies reported varying degrees of cytotoxicity in A549 human lung adenocarcinoma cells, suggesting structure-dependent activity among the tested compounds .
These findings highlight the compound's potential as a scaffold for developing new anticancer therapies.
Research Findings and Case Studies
Study | Compound Tested | Cell Line | Viability Reduction (%) | Reference |
---|---|---|---|---|
1 | Thieno derivative | Caco-2 | 39.8 | |
2 | Thieno derivative | A549 | 35.0 | |
3 | Thieno derivative | Various | Varied |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. This interaction could lead to enhanced cytotoxicity in cancer cells while potentially sparing normal cells.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)17(8-16-14)6-12(18)19/h2-5,7-8H,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMSNIMEWSQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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